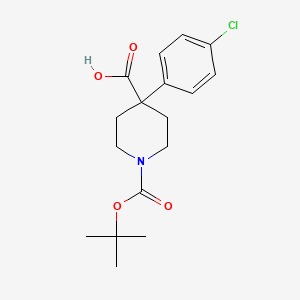
4-(2-哌啶-2-基乙基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Piperidin-2-yl)ethyl)phenol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(Piperidin-2-yl)ethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Piperidin-2-yl)ethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计
4-(2-哌啶-2-基乙基)苯酚: 是一种哌啶衍生物,在药物设计中是重要的结构单元 . 哌啶结构由于其药效团特性,存在于许多治疗剂中。该化合物具有酚羟基,可以作为合成具有改进药代动力学特性的潜在药物的前体。
中枢神经系统 (CNS) 药物
哌啶部分通常与 CNS 活性相关。 因此,4-(2-哌啶-2-基乙基)苯酚可能被研究其作为 CNS 药物的潜力,可能为阿尔茨海默病、精神分裂症和抑郁症等疾病提供治疗益处 .
抗癌研究
哌啶衍生物在抗癌研究中显示出前景。 4-(2-哌啶-2-基乙基)苯酚的独特结构可以探索其抗癌特性,特别是在设计靶向癌症细胞增殖中特定途径的抑制剂方面 .
抗菌和抗真菌应用
该化合物作为开发新的抗菌和抗真菌剂的支架的潜力意义重大。 其结构灵活性允许合成可以针对各种细菌和真菌菌株进行测试的不同衍生物 .
止痛药和抗炎药
哌啶衍生物作为止痛药和抗炎药的研究正在进行中,4-(2-哌啶-2-基乙基)苯酚可以通过作为开发新的止痛药的先导化合物来促进这一领域 .
材料科学
在材料科学中,4-(2-哌啶-2-基乙基)苯酚的酚基可以用于制造具有特定特性的聚合物。 这些聚合物可以应用于制造具有所需热和机械性能的新型材料 .
化学合成和催化
由于其反应性酚基,该化合物也可能在化学合成中作为催化剂或试剂找到应用。 它可以促进各种有机转化,有助于复杂分子的合成 .
食品和营养
功能性酚类物质,如4-(2-哌啶-2-基乙基)苯酚,可以增强食品和营养中酚类化合物的功能特性。 它们可以提高营养物质的稳定性和生物利用度,有助于健康促进食品的生产 .
作用机制
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been shown to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been associated with a variety of pharmacological activities .
生化分析
Biochemical Properties
4-(2-(Piperidin-2-yl)ethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including 4-(2-(Piperidin-2-yl)ethyl)phenol, are known to inhibit tubulin polymerization, which is crucial for cell division . This compound also interacts with cytochrome P450 enzymes, affecting their metabolic activity . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in pharmacological applications.
Cellular Effects
4-(2-(Piperidin-2-yl)ethyl)phenol exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, 4-(2-(Piperidin-2-yl)ethyl)phenol can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 4-(2-(Piperidin-2-yl)ethyl)phenol involves its binding interactions with various biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in changes in gene expression and subsequent cellular responses. Additionally, 4-(2-(Piperidin-2-yl)ethyl)phenol can modulate the activity of transcription factors, further influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-(Piperidin-2-yl)ethyl)phenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-(Piperidin-2-yl)ethyl)phenol is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as prolonged inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of 4-(2-(Piperidin-2-yl)ethyl)phenol vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 4-(2-(Piperidin-2-yl)ethyl)phenol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
4-(2-(Piperidin-2-yl)ethyl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, 4-(2-(Piperidin-2-yl)ethyl)phenol can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular function .
Transport and Distribution
The transport and distribution of 4-(2-(Piperidin-2-yl)ethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters . Once inside the cell, 4-(2-(Piperidin-2-yl)ethyl)phenol can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its ability to reach target sites within the cell.
Subcellular Localization
4-(2-(Piperidin-2-yl)ethyl)phenol exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall efficacy. For example, localization to the nucleus can enhance the compound’s ability to modulate gene expression, while localization to the mitochondria can impact cellular metabolism .
属性
IUPAC Name |
4-(2-piperidin-2-ylethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h5-6,8-9,12,14-15H,1-4,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXOKPCLHZVBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648165 |
Source


|
| Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408312-63-0 |
Source


|
| Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)
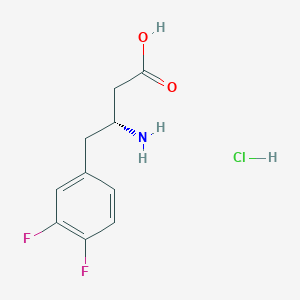


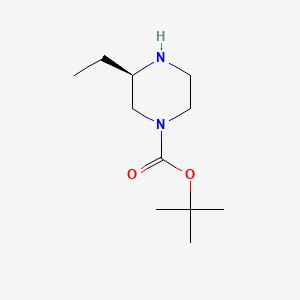
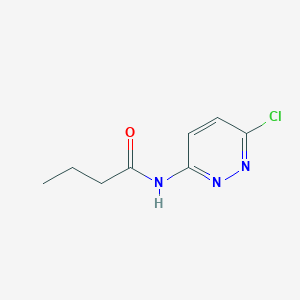


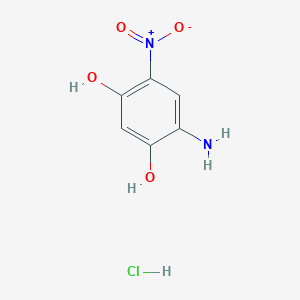
![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)

